

Application Notes and Protocols: 2-Bromo-2-methylpropane in Organic Synthesis

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Compound of Interest

Compound Name: 2-Bromo-2-methylpropane

Cat. No.: B165281

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Introduction

2-Bromo-2-methylpropane, also known as tert-butyl bromide, is a tertiary organobromine compound widely utilized in organic synthesis as an alkylating agent.^[1] Its primary function is to introduce the sterically hindered tert-butyl group onto a variety of nucleophilic substrates. Due to the tertiary nature of the carbon atom bonded to the bromine, its reactions are dominated by mechanisms involving the formation of a stable tert-butyl carbocation (SN1 pathway) or elimination (E1 pathway).^{[2][3]} This contrasts with primary alkyl halides that favor SN2 reactions.^[4] This document provides detailed application notes, experimental protocols, and safety guidelines for the use of **2-bromo-2-methylpropane** in common synthetic transformations.

Physicochemical and Safety Data

Proper handling of **2-bromo-2-methylpropane** is critical due to its hazardous properties. It is a highly flammable liquid and vapor.^[5]

Table 1: Physicochemical and Safety Information

Property	Value	Reference
Synonyms	tert-Butyl bromide	
CAS Number	507-19-7	
Molecular Formula	C ₄ H ₉ Br	[5]
Molecular Weight	137.02 g/mol	[5]
Appearance	Colorless to yellow-brown liquid	[6]
Boiling Point	71 - 73 °C	[6]
Melting Point	-20 °C	[6]
Density	1.22 g/mL at 20 °C	[6]
Flash Point	16 - 18 °C	[6]

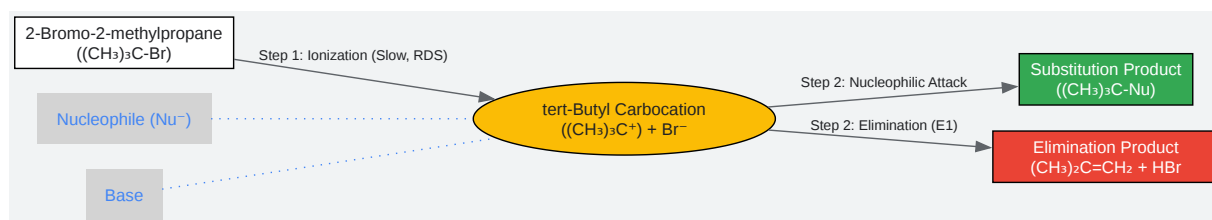
| Hazards | Highly Flammable (H225), Irritant [[5][7] |

Safety and Handling Precautions:

- Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.
- Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use spark-proof tools and explosion-proof equipment.[5]
- Personal Protective Equipment (PPE): Wear flame-retardant protective clothing, gloves, and eye/face protection.[7]
- Storage: Store in a cool, dry, well-ventilated place in a tightly closed container in a flammables-area.[5]
- Spills: Absorb spills with inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.

General Reactivity Profile

The synthetic utility of **2-bromo-2-methylpropane** is dictated by its propensity to undergo heterolytic cleavage of the C-Br bond to form a stable tertiary carbocation. This intermediate is central to its reactivity.



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Figure 1. Competing $\text{S}_{\text{N}}1$ and $\text{E}1$ reaction pathways for **2-bromo-2-methylpropane**.

Applications in Alkylation Reactions

C-Alkylation: Friedel-Crafts Reactions

2-Bromo-2-methylpropane is an effective alkylating agent for aromatic rings in the presence of a Lewis acid catalyst.^[2] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the Lewis acid facilitates the formation of the tert-butyl carbocation electrophile.^{[2][8]}

Protocol 4.1.1: Synthesis of tert-Butylbenzene

- **Setup:** To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (AlCl_3 , 1.2 eq.) and dry benzene (5 eq., solvent and reactant).
- **Reagent Addition:** Cool the mixture in an ice bath. Add **2-bromo-2-methylpropane** (1.0 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction by TLC or GC.
- **Workup:** Carefully pour the reaction mixture over crushed ice with concentrated HCl. Separate the organic layer.

- Purification: Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous MgSO_4 , filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation.

Table 2: Representative Friedel-Crafts Alkylation Data

Aromatic Substrate	Alkylating Agent	Catalyst	Conditions	Product	Yield	Reference
Benzene	2-Bromo-2-methylpropane	AlCl_3	0-25 °C, 2h	tert-Butylbenzene	Good	[2][9]

| Cyclopentadiene | **2-Bromo-2-methylpropane** | NaOH | Not specified | Di-tert-butylcyclopentadiene | Good |[1] |

O-Alkylation: Williamson Ether Synthesis (Limitations)

The Williamson ether synthesis typically involves an $\text{S}_{\text{N}}2$ reaction between an alkoxide and a primary alkyl halide.[4] Due to its tertiary structure, **2-bromo-2-methylpropane** strongly favors elimination (E1/E2) over substitution ($\text{S}_{\text{N}}2$) when reacted with alkoxides, especially non-bulky ones.[4][10] Therefore, it is generally a poor substrate for preparing tert-butyl ethers via this method. The major product is often an alkene (2-methylpropene).[11][12] To synthesize an ether with a tert-butyl group, the preferred strategy is to use sodium tert-butoxide with a primary alkyl halide.[10][13]

N-Alkylation of Amines

2-Bromo-2-methylpropane can alkylate primary and secondary amines. However, the reaction can be difficult to control, often resulting in a mixture of mono- and poly-alkylated products because the product amine can still be nucleophilic.[14] Using a large excess of the starting amine or specific strategies to control protonation can improve selectivity for mono-alkylation.[14][15]

Protocol 4.3.1: General N-tert-Butylation of a Primary Amine

- Setup: In a round-bottom flask, dissolve the primary amine (3.0-5.0 eq.) in a suitable solvent like ethanol or acetonitrile.
- Reagent Addition: Add **2-bromo-2-methylpropane** (1.0 eq.) to the solution. An excess of the amine substrate acts as both the nucleophile and the base to neutralize the HBr formed.^[14]
- Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.
- Workup: After cooling, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the amine hydrobromide salt.
- Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or distillation.

S-Alkylation of Thiols

Thiols are excellent nucleophiles and react efficiently with **2-bromo-2-methylpropane** to form thioethers (sulfides).^[16] The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.^[17]

Protocol 4.4.1: Synthesis of an Alkyl tert-Butyl Sulfide

- Setup: Dissolve the thiol (1.0 eq.) in a polar aprotic solvent such as THF or DMF in a round-bottom flask.
- Deprotonation: Add a suitable base (e.g., sodium hydride (NaH), 1.1 eq., or sodium methoxide, 1.1 eq.) at 0 °C and stir for 15-30 minutes to form the thiolate.
- Alkylation: Add **2-bromo-2-methylpropane** (1.1-1.2 eq.) dropwise to the solution.
- Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
- Workup: Quench the reaction by carefully adding water. Extract the product with an organic solvent (e.g., diethyl ether).

- Purification: Wash the combined organic extracts with water and brine. Dry over anhydrous MgSO_4 , filter, and concentrate in vacuo. Purify the residue by column chromatography.

Formation of Grignard Reagents

One of the most important applications of **2-bromo-2-methylpropane** is the preparation of tert-butylmagnesium bromide, a Grignard reagent.[18][19] This reagent serves as a powerful nucleophilic source of the tert-butyl group, reacting with various electrophiles like aldehydes, ketones, and esters.[20]



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Figure 2. Synthesis of tert-butylmagnesium bromide.

Protocol 4.5.1: Preparation of tert-Butylmagnesium Bromide

- Setup: Assemble a flame-dried, three-necked flask with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer. Add magnesium turnings (1.2 eq.) to the flask.
- Solvent Addition: Add anhydrous diethyl ether to the flask, enough to cover the magnesium.
- Initiation: Add a small portion (approx. 5-10%) of a solution of **2-bromo-2-methylpropane** (1.0 eq.) in anhydrous diethyl ether from the dropping funnel. The reaction may need to be initiated by gentle warming or the addition of a small crystal of iodine.
- Reagent Addition: Once the reaction has started (indicated by bubbling and turbidity), add the remaining **2-bromo-2-methylpropane** solution dropwise at a rate that maintains a gentle reflux.[19]
- Reaction: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting grey/black solution is the Grignard reagent and should be used immediately.

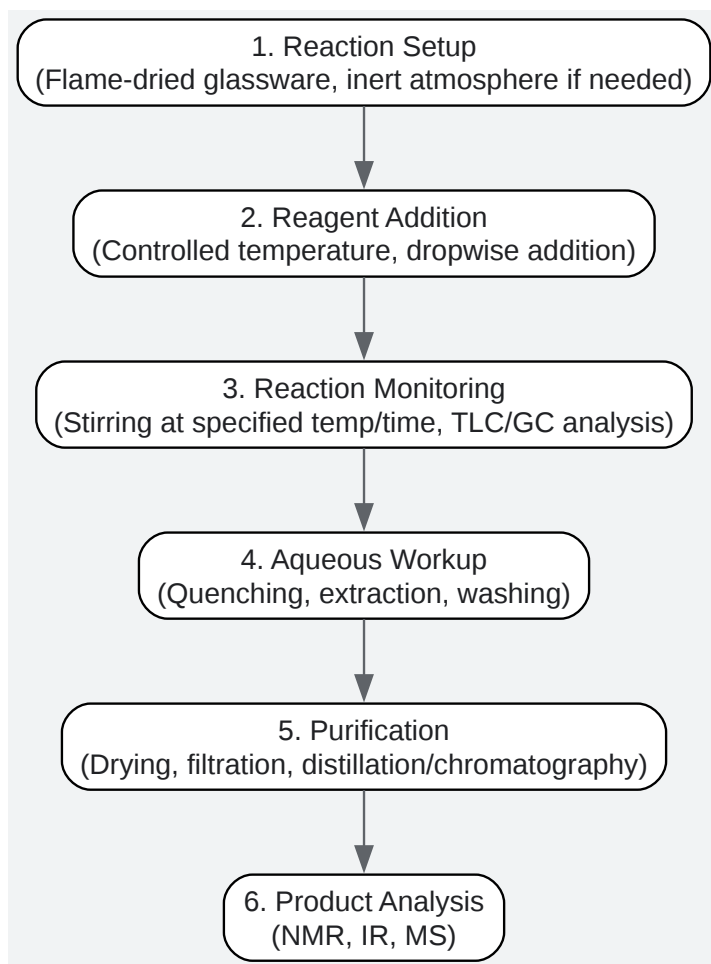
Table 3: Representative Reactions Using the Derived Grignard Reagent

Grignard Reagent	Electrophile	Conditions	Final Product (after acidic workup)	Reference
$(\text{CH}_3)_3\text{C-MgBr}$	Water (H_2O)	1. Ether; 2. H_3O^+	2-Methylpropane	[18][21]
$(\text{CH}_3)_3\text{C-MgBr}$	Formaldehyde (CH_2O)	1. Ether; 2. H_3O^+	2,2-Dimethyl-1-propanol	[19]
$(\text{CH}_3)_3\text{C-MgBr}$	Acetone ($(\text{CH}_3)_2\text{CO}$)	1. Ether; 2. H_3O^+	2,3,3-Trimethyl-2-butanol	[20]

| $(\text{CH}_3)_3\text{C-MgBr}$ | Carbon Dioxide (CO_2) | 1. Ether; 2. H_3O^+ | 2,2-Dimethylpropanoic acid |[20] |

Experimental Workflow Overview

The following diagram illustrates a typical workflow for conducting an alkylation reaction using **2-bromo-2-methylpropane**.



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Figure 3. General experimental workflow for alkylation reactions.

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